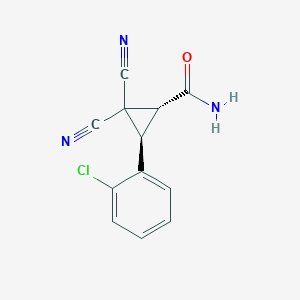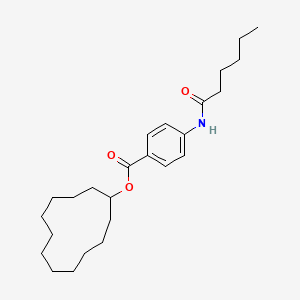![molecular formula C26H30N4O9 B11551716 9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B11551716.png)
9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound with the molecular formula C32H34N4O9. This compound is known for its unique structure, which includes a fluorene core substituted with nitro groups and a dodecyloxy side chain.
Preparation Methods
The synthesis of 9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene involves multiple steps One common method includes the nitration of fluorene to introduce nitro groups at specific positionsThe reaction conditions typically involve the use of strong acids and bases, as well as organic solvents to facilitate the reactions .
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dodecyloxy side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9-[(dodecyloxy)methylidene]-2,4,5,7-tetranitro-9H-fluorene include:
- 9-(4-dodecyloxy-benzylidene)-2,4,5,7-tetranitro-9H-fluorene
- 9-(4-methoxy-benzylidene)-2,4,5,7-tetranitro-9H-fluorene
- 9-(4-hexyloxy-benzylidene)-2,4,5,7-tetranitro-9H-fluorene
These compounds share a similar fluorene core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific dodecyloxy side chain, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C26H30N4O9 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
9-(dodecoxymethylidene)-2,4,5,7-tetranitrofluorene |
InChI |
InChI=1S/C26H30N4O9/c1-2-3-4-5-6-7-8-9-10-11-12-39-17-22-20-13-18(27(31)32)15-23(29(35)36)25(20)26-21(22)14-19(28(33)34)16-24(26)30(37)38/h13-17H,2-12H2,1H3 |
InChI Key |
YSMDRNOEKVGDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11551644.png)

![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11551658.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11551662.png)

![N-(3-chlorophenyl)-3-[(2Z)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551666.png)
![2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11551667.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline](/img/structure/B11551678.png)
![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11551682.png)
![N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11551687.png)
![Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11551695.png)
![2-[(3-bromophenyl)amino]-N'-[(3Z)-hexan-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11551698.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551711.png)
